4-(Propan-2-ylsulfanyl)piperidine
Description
4-(Propan-2-ylsulfanyl)piperidine is a piperidine derivative featuring a propan-2-ylsulfanyl (isopropylthio) group at the 4-position of the piperidine ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to oxygenated analogs (e.g., ethers or hydroxyl groups) due to the sulfur atom’s polarizability and reduced hydrogen-bonding capacity.
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
4-propan-2-ylsulfanylpiperidine |
InChI |
InChI=1S/C8H17NS/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
DDFLPQUWAAQVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-ylsulfanyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with propan-2-ylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of 4-(Propan-2-ylsulfanyl)piperidine may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can further optimize the reaction conditions, allowing for large-scale production with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-ylsulfanyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Propan-2-ylsulfanyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of piperidine-based therapeutics.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Propan-2-ylsulfanyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Electronic Effects
The propan-2-ylsulfanyl group distinguishes 4-(Propan-2-ylsulfanyl)piperidine from other piperidine derivatives. Key comparisons include:
*Estimated based on substituent contributions.
Key Insights :
- In contrast, oxygen-containing analogs (e.g., morpholine) exhibit reduced lipophilicity but superior receptor-binding efficiency in certain contexts (e.g., EP2 receptor modulation) .
Physicochemical and Metabolic Properties
- Metabolic Stability : Thioethers are generally more stable than esters or thioesters, suggesting 4-(Propan-2-ylsulfanyl)piperidine may exhibit longer half-lives than oxygenated analogs .
Biological Activity
4-(Propan-2-ylsulfanyl)piperidine, a member of the piperidine class of compounds, has garnered attention due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
4-(Propan-2-ylsulfanyl)piperidine is characterized by the presence of a propan-2-ylsulfanyl group attached to the piperidine ring. This structural feature may enhance its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.
The biological activity of 4-(Propan-2-ylsulfanyl)piperidine is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar piperidine structures can modulate neurotransmitter systems, potentially affecting mood, cognition, and other physiological processes. The exact mechanism of action for this specific compound remains to be fully elucidated, but it likely involves:
- Receptor Binding : Interaction with neurotransmitter receptors (e.g., dopamine, serotonin).
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
Biological Activity Overview
Research has indicated various biological activities associated with 4-(Propan-2-ylsulfanyl)piperidine:
- Antiviral Activity : Some studies have explored the potential of piperidine derivatives in inhibiting viral replication. For instance, analogues have shown activity against human coronaviruses, suggesting that structural modifications can lead to enhanced antiviral properties .
- Anticancer Properties : Compounds with similar scaffolds have been evaluated for their antiproliferative effects on cancer cell lines. Preliminary data suggest that modifications in the piperidine structure can lead to significant cytotoxicity against various cancer types .
- Neuropharmacological Effects : The influence on central nervous system receptors indicates potential applications in treating neurological disorders. Piperidine derivatives are often investigated for their effects on anxiety and depression models.
Research Findings and Case Studies
Several studies have highlighted the biological activities of piperidine derivatives, including 4-(Propan-2-ylsulfanyl)piperidine:
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
A study evaluating a series of 1,4-trisubstituted piperidines demonstrated that certain analogues exhibited micromolar activity against human coronaviruses. Although 4-(Propan-2-ylsulfanyl)piperidine was not directly tested, its structural similarity suggests potential efficacy against viral targets .
Case Study: Anticancer Activity
In another investigation, piperidine derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines. The results indicated that specific modifications could enhance cytotoxicity, warranting further exploration into the structure-activity relationship (SAR) of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
